(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one
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Overview
Description
5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that features a pyrimidinetrione core with a hydrazono group attached to a 3-acetylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 3-acetylphenylhydrazine with barbituric acid under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the desired pyrimidinetrione structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted pyrimidinetrione compounds .
Scientific Research Applications
5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
5-[(4-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a different position of the acetyl group.
5-[(3-bromo-phenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure with a bromine substituent instead of an acetyl group.
Uniqueness
5-[(3-acetylphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new bioactive molecules and materials .
Properties
Molecular Formula |
C12H10N4O4 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-[(3-acetylphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N4O4/c1-6(17)7-3-2-4-8(5-7)15-16-9-10(18)13-12(20)14-11(9)19/h2-5H,1H3,(H3,13,14,18,19,20) |
InChI Key |
SRSAZVOFNFQHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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